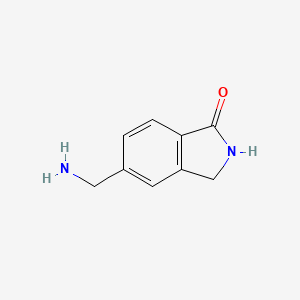

5-(Aminomethyl)isoindolin-1-one

Übersicht

Beschreibung

5-(Aminomethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H11ClN2O . It is also known as 5-(Aminomethyl)isoindolin-1-one hydrochloride .

Synthesis Analysis

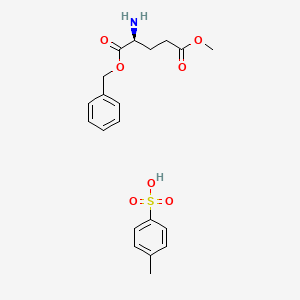

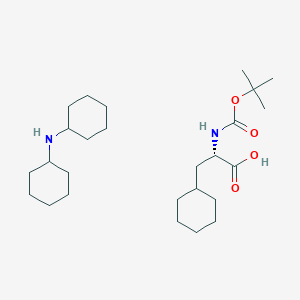

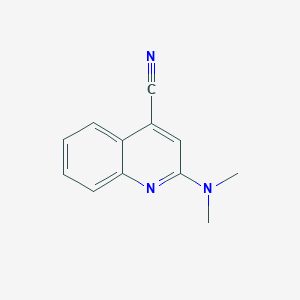

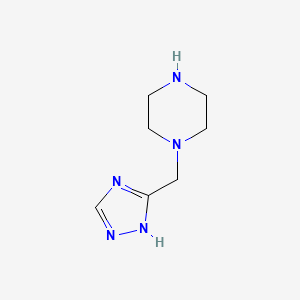

The synthesis of 5-(Aminomethyl)isoindolin-1-one involves a concise process that includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide . Another method involves an Ugi-type reaction with methyl 2-formylbenzoate as one of the starting materials . This practical synthesis is featured by group tolerance, high efficiency, and yields .Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)isoindolin-1-one has been studied in the context of its role as a PI3Kγ inhibitor against gastric carcinoma . The isoindolin-1-one substructure is fundamental for its activity .Chemical Reactions Analysis

The chemical reactions involving 5-(Aminomethyl)isoindolin-1-one include a three-component, acid-free Ugi-type reaction to afford an intermediate using phenylphosphonic acid (PPOA) as a catalyst . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics: CDK7 Inhibition

5-(Aminomethyl)isoindolin-1-one: derivatives have been explored as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which is a promising target in the development of anti-cancer drugs, particularly for breast cancer . These compounds have shown high binding affinity and stability in molecular docking studies, suggesting their potential as effective anti-cancer agents.

Molecular Dynamics Simulation

The stability of 5-(Aminomethyl)isoindolin-1-one derivatives has been confirmed through molecular dynamics simulations. These studies help in understanding the interaction dynamics with CDK7, providing insights into the structural requirements for effective inhibition .

Fragment Molecular Orbital Analysis

Fragment molecular orbital (FMO) analysis has revealed that certain amino acid residues play a significant role in the binding of 5-(Aminomethyl)isoindolin-1-one derivatives to CDK7. This information is crucial for the design of more potent inhibitors .

Density Functional Theory (DFT) Studies

DFT studies have been conducted to determine the electronic properties of 5-(Aminomethyl)isoindolin-1-one derivatives. These studies indicate that the compounds are chemically reactive soft molecules, which is a desirable property for anti-cancer activity .

Pharmacokinetics and Drug-likeness

The pharmacokinetic properties of 5-(Aminomethyl)isoindolin-1-one derivatives have been predicted to be superior to known CDK7 inhibitors. This includes parameters like absorption, distribution, metabolism, and excretion, which are essential for a compound’s success as a drug .

Synthesis and Reactivity

Recent studies have focused on the synthesis and reactivity of 5-(Aminomethyl)isoindolin-1-one derivatives, aiming to develop practical approaches for their production and modification to enhance their therapeutic potential .

Biological Activity Profiling

Isoindolin-1-one derivatives, including 5-(Aminomethyl)isoindolin-1-one , are being systematically reviewed for their biological activities. This encompasses a range of potential therapeutic applications beyond cancer treatment .

Computational Chemistry Tools

The use of computational chemistry tools such as cheminformatics has been pivotal in screening and analyzing the potential of 5-(Aminomethyl)isoindolin-1-one derivatives. These tools facilitate the rapid identification of promising candidates for further development .

Safety and Hazards

The safety data sheet for 5-(Aminomethyl)isoindolin-1-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Zukünftige Richtungen

Future research could focus on the potential applications of 5-(Aminomethyl)isoindolin-1-one in various fields. For instance, it has been found to exhibit significant anti-TMV activities , suggesting potential use in antiviral therapies. Further studies could also explore its role as a PI3Kγ inhibitor against gastric carcinoma .

Wirkmechanismus

Target of Action

The primary target of the compound 5-(Aminomethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation . The development of small molecular scaffolds as specific CDK inhibitors is a promising strategy in the discovery of anti-cancer drugs .

Mode of Action

5-(Aminomethyl)isoindolin-1-one interacts with its target, CDK7, through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction is facilitated by the compound’s chemically reactive soft molecules, which influences their anti-cancer activity .

Biochemical Pathways

The interaction of 5-(Aminomethyl)isoindolin-1-one with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle , and its inhibition can disrupt normal cell cycle progression, leading to cell death, particularly in cancer cells .

Pharmacokinetics

The compound has been found to exhibit superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of 5-(Aminomethyl)isoindolin-1-one’s action are primarily its anti-cancer activity . By inhibiting CDK7, the compound disrupts the cell cycle, leading to cell death . This makes 5-(Aminomethyl)isoindolin-1-one a potential candidate for anti-cancer action .

Eigenschaften

IUPAC Name |

5-(aminomethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFMCPVWXYVFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CN)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

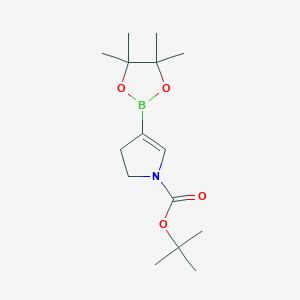

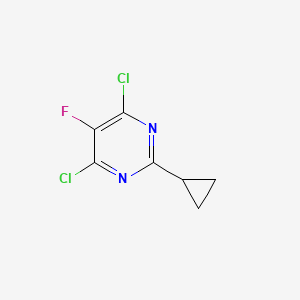

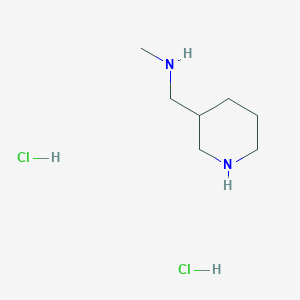

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

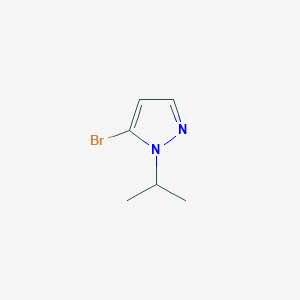

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)

![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)